molecular formula C12H17NO2 B6155165 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine CAS No. 1503721-53-6

1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine

Cat. No.: B6155165
CAS No.: 1503721-53-6
M. Wt: 207.3
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Description

1-[1-(3,5-Dimethoxyphenyl)cyclopropyl]methanamine is a cyclopropylamine derivative featuring a methanamine group attached to a cyclopropane ring substituted with a 3,5-dimethoxyphenyl moiety. The compound’s structure combines the steric constraints of the cyclopropane ring with the electron-donating effects of methoxy groups, which influence its electronic properties and reactivity.

Properties

CAS No.

1503721-53-6

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Key Properties/Applications References
1-[1-(3,5-Dimethoxyphenyl)cyclopropyl]methanamine 3,5-dimethoxy Electron-rich aromatic system; potential CNS activity due to methoxy groups (speculative)
(1-(3-Chlorophenyl)cyclopropyl)methanamine HCl 3-chloro Used in Cinaciguat hydrochloride (soluble guanylate cyclase activator for cardiovascular research)
(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine HCl 3,4-dimethoxy Structural analog with altered electronic distribution; potential vasodilatory effects (Buflomedil analog)
(1-(Trifluoromethyl)cyclopropyl)methanamine HCl Trifluoromethyl Enhanced lipophilicity; used in SRT 1720 (sirtuin activator for metabolic disease research)
(1-(3,5-Difluorophenyl)cyclopropyl)methanamine HCl 3,5-difluoro Electron-withdrawing substituents; possible improved metabolic stability

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The 3,5-dimethoxy groups in the target compound donate electron density via resonance, increasing the aromatic ring’s nucleophilicity compared to electron-withdrawing groups like chlorine or fluorine. This may enhance interactions with receptors requiring π-π stacking or hydrogen bonding .
  • Trifluoromethyl vs.

Pharmacological Implications

  • CNS Activity: Methoxy-substituted compounds (e.g., 3,5-dimethoxy derivatives) are common in serotonin receptor ligands, suggesting possible neuroactive properties.
  • Cardiovascular Applications : The 3-chloro analog (Cinaciguat hydrochloride) demonstrates the role of cyclopropylmethanamines in modulating nitric oxide pathways, highlighting substituent-dependent target specificity .

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